molecular formula C20H24N2O4S B6028003 1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide

1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B6028003
M. Wt: 388.5 g/mol
InChI Key: BIWYEPFUTSJZNF-UHFFFAOYSA-N
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Description

1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and an ethylsulfonyl group

Properties

IUPAC Name

1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-13-5-8-19(22)20(23)21-17-11-9-15(10-12-17)16-6-4-7-18(14-16)26-2/h4,6-7,9-12,14,19H,3,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWYEPFUTSJZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine derivative with a carboxylic acid or its derivative, such as an acid chloride or an ester, under appropriate conditions.

    Attachment of the Ethylsulfonyl Group: This can be done through a sulfonation reaction, where the pyrrolidine derivative is treated with an ethylsulfonyl chloride in the presence of a base.

    Substitution with the Methoxyphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and functional groups.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Industry: It is used in the synthesis of other complex molecules and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
  • 1-methylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
  • 1-ethylsulfonyl-N-[4-(2-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide

Uniqueness

1-ethylsulfonyl-N-[4-(3-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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